4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a methoxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorobenzoyl chloride . This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as azodiisobutyronitrile and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may include steps like chlorination, hydrolysis, and purification through techniques such as reduced pressure rectification .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may block the synthesis of essential biomolecules or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzoyl chloride: A precursor in the synthesis of the target compound, used in various organic reactions.
1,3-dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole: A herbicidal compound with a similar benzoyl group, known for causing chlorosis in plants.
Uniqueness
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-22-19-7-18-14(21)12-4-8(6-17-12)13(20)10-3-2-9(15)5-11(10)16/h2-7,17H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCWKMWMPZMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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